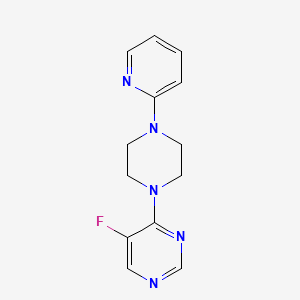

5-フルオロ-4-(4-(ピリジン-2-イル)ピペラジン-1-イル)ピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a pyrimidine ring substituted with a fluorine atom and a piperazine ring attached to a pyridine moiety. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

科学的研究の応用

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s disease.

Biological Research: It is used to investigate the interactions between small molecules and biological targets, helping to elucidate mechanisms of action and potential therapeutic effects.

Industrial Applications: The compound’s unique chemical properties make it a candidate for developing new materials and chemical processes.

作用機序

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase .

Mode of Action

It can be inferred from related compounds that it may interact with its target enzyme, potentially leading to changes in the enzyme’s activity .

Biochemical Pathways

If it acts similarly to related compounds, it may affect pathways involving acetylcholinesterase, an enzyme crucial for nerve function .

Result of Action

If it acts similarly to related compounds, it may inhibit acetylcholinesterase activity, potentially affecting nerve function .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to produce the compound on an industrial scale.

化学反応の分析

Types of Reactions

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The fluorine atom and other substituents on the pyrimidine ring can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

類似化合物との比較

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine-pyrimidine structure.

1-(2-Pyrimidyl)piperazine: A compound used in various synthetic applications and as a building block for more complex molecules.

Uniqueness

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. This fluorine substitution can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for further research and development.

生物活性

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

| Property | Details |

|---|---|

| Molecular Formula | C16H19FN4 |

| Molecular Weight | 302.35 g/mol |

| IUPAC Name | 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine |

| SMILES | FC1=NC(=NC(=C1)N2CCN(CC2)C3=CC=CC=N3)F |

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine exhibits its biological activity primarily through the inhibition of specific molecular targets involved in cell signaling pathways. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapy .

Anticancer Activity

Research indicates that this compound demonstrates potent anti-proliferative effects against various cancer cell lines. For example, it has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing IC50 values significantly lower than those of standard treatments like 5-Fluorouracil (5-FU). The selectivity index indicates that it may preferentially target cancer cells over normal cells, potentially reducing side effects associated with traditional chemotherapy .

Inhibition Studies

In vitro studies have reported that 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine effectively inhibits the growth of various tumor cell lines. Notably, it has shown:

- IC50 values :

This data suggests a promising therapeutic potential for this compound in oncology.

Case Study: Cytotoxicity and Mechanistic Insights

A study focused on the cytotoxic effects of the compound on NIH-3T3 cells demonstrated that it induces apoptosis through caspase activation pathways. The results showed an increase in caspase 9 levels, indicating that the compound triggers intrinsic apoptotic pathways .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have highlighted favorable absorption characteristics with an oral bioavailability of approximately 31.8%. Toxicity assessments in animal models have indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a good safety profile for further development .

特性

IUPAC Name |

5-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5/c14-11-9-15-10-17-13(11)19-7-5-18(6-8-19)12-3-1-2-4-16-12/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVYLWZJBOUTID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=NC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。